1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene)

Flame retardant efficiency Bromine mass fraction Polymer-additive compatibility

1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) (CAS 61262-54-2) is an additive brominated flame retardant (BFR) belonging to the bis(pentabromophenoxy)alkane subclass. The molecule consists of two pentabromobenzene rings connected by a propane-1,3-diylbis(oxy) linker, yielding the molecular formula C₁₅H₁₀Br₁₀O₂ and a molecular weight of 1021.28 g·mol⁻¹.

Molecular Formula C15H10Br10O2
Molecular Weight 1021.3 g/mol
CAS No. 61262-54-2
Cat. No. B12688843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene)
CAS61262-54-2
Molecular FormulaC15H10Br10O2
Molecular Weight1021.3 g/mol
Structural Identifiers
SMILESC1C(=C(C(=C(C1(OCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br
InChIInChI=1S/C15H10Br10O2/c16-6-4-14(24,12(22)10(20)8(6)18)26-2-1-3-27-15(25)5-7(17)9(19)11(21)13(15)23/h1-5H2
InChIKeySFQUVLBAPLJDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) CAS 61262-54-2: Procurement-Relevant Physicochemical Profile


1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) (CAS 61262-54-2) is an additive brominated flame retardant (BFR) belonging to the bis(pentabromophenoxy)alkane subclass. The molecule consists of two pentabromobenzene rings connected by a propane-1,3-diylbis(oxy) linker, yielding the molecular formula C₁₅H₁₀Br₁₀O₂ and a molecular weight of 1021.28 g·mol⁻¹ . Its aromatic bromine content (nominally 78.2 wt%) and ether-containing spacer differentiate it from the dominant commercial BFRs decabromodiphenyl ethane (DBDPE, 82.3% Br, C₁₄H₄Br₁₀) and decabromodiphenyl ether (DBDPO, 83.3% Br, C₁₂Br₁₀O) [1]. Predicted physicochemical properties include a boiling point of 613.6 °C at 760 mmHg, a density of 2.86 g·cm⁻³, and a flash point of 259.7 °C .

Bis(pentabromophenoxy)alkane flame retardant with propane diether spacer
Ether oxygen H‑bond acceptors may improve compatibility with polar polymers
Higher molecular weight may reduce additive migration versus lower‑MW analogs
Conformationally flexible linker supports melt‑blending and dispersion

Why In-Class BFR Substitution for 1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) Carries Procurement Risk


Despite sharing the decabromodiphenyl pharmacophore with DBDPE and DBDPO, 1,1'-(propane-1,3-diylbis(oxy))bis(pentabromobenzene) differs in three performance-critical dimensions: bromine mass fraction, linker chemistry, and molecular weight. DBDPE lacks ether oxygens entirely, which eliminates ether-bond photolytic instability but also removes hydrogen-bond-acceptor sites that can influence polymer-additive miscibility [1]. DBDPO possesses a single ether bridge that confers high bromine density (83.3%) but is demonstrably photolytically labile and has been phased out under the Stockholm Convention [2]. The target compound's propane-1,3-diether spacer introduces conformational flexibility absent in both comparators, potentially altering melt-blending behavior, exudation rates, and dispersion in semi-crystalline thermoplastics [3]. Simple replacement by DBDPE or DBDPO therefore risks mismatched thermal activation windows, altered char formation kinetics, and divergent regulatory exposure profiles.

DBDPE lacks ether oxygens; polymer-additive miscibility may shift in polar matrices.
DBDPO’s diaryl ether is photolytically labile; UV exposure may generate lower-brominated degradants.
Bromine content differs by ~5 wt%; direct substitution requires loading adjustment and re‑evaluation of flame retardancy.

Quantitative Differentiation Evidence: 1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) vs. Closest Analogs


Bromine Content Trade-Off: Lower Halogen Loading vs. Enhanced Polymer Compatibility

The target compound contains 78.2 wt% aromatic bromine (calculated from C₁₅H₁₀Br₁₀O₂, MW 1021.28 g·mol⁻¹), compared to 82.3 wt% for decabromodiphenyl ethane (DBDPE, C₁₄H₄Br₁₀, MW 971.2 g·mol⁻¹) [1] and 83.3 wt% for decabromodiphenyl ether (DBDPO, C₁₂Br₁₀O, MW 959.22 g·mol⁻¹) [2]. The 4.1–5.1 percentage-point deficit means that, at equivalent total bromine loading in a polymer formulation, approximately 5.3–6.5% more additive by mass is required. However, the two ether oxygen atoms in the propane-1,3-diether linker introduce hydrogen-bond-acceptor functionality absent in DBDPE, which can improve interfacial adhesion and reduce phase separation in polar polymer matrices such as polyamides and thermoplastic polyesters, potentially offsetting the loading penalty through better dispersion [3].

Bromine Content
Reported
78.2 wt% Br (target) vs 82.3% (DBDPE), 83.3% (DBDPO)
~5% higher loading may be offset by improved dispersion in polar polymers
Calculated from molecular formulas; commercial DBDPE data from supplier
Flame retardant efficiency Bromine mass fraction Polymer-additive compatibility

Molecular Weight Advantage: Reduced Migration and Blooming Potential vs. DBDPO and DBDPE

With a molecular weight of 1021.28 g·mol⁻¹, the target compound exceeds both DBDPE (971.2 g·mol⁻¹) and DBDPO (959.22 g·mol⁻¹) by 50–62 g·mol⁻¹ [1]. In additive flame-retardant formulations, molecular weight is inversely correlated with migration rate through polymer matrices. The 'Rule of Five' threshold (MW > 500) already predicts poor membrane permeation for all three compounds; however, empirical studies on brominated flame retardants in polyolefins demonstrate that each 50 g·mol⁻¹ increase above ~950 g·mol⁻¹ reduces surface bloom formation by approximately 15–25% under accelerated aging (70 °C, 85% RH, 500 h) [2]. The target compound's higher MW, combined with the flexible propane diether linker that may enhance chain entanglement, is therefore expected to exhibit lower exudation than both DBDPE and DBDPO under identical loading conditions.

Migration Resistance
Class-level
MW 1021 g·mol⁻¹ (+50 vs DBDPE, +62 vs DBDPO)
May reduce bloom and migration risk; class‑level trend supports further evaluation
15–25% bloom reduction per 50 g·mol⁻¹ increment inferred from polyolefin studies; compound‑specific data not available
Additive migration Blooming resistance Polymer aging

Thermal Stability Profile: Propane Diether Linker vs. Direct Ethane Bridge in DBDPE

The target compound's predicted boiling point of 613.6 °C at 760 mmHg and flash point of 259.7 °C establish a thermal stability window that is intermediate between DBDPE (TGA 1% weight loss at 314 °C, 5% at 344 °C, maximum degradation rate at 423.82 °C; melting point ~350 °C) and DBDPO (TGA 1% weight loss at 319 °C, 5% at 353 °C; melting point ~304 °C) [1]. The key structural difference is the propane-1,3-diether spacer, which introduces two C–O bonds that are thermolytically weaker than the C–C bonds in the DBDPE ethane bridge. This is predicted to shift the onset of radical-generating decomposition (the primary flame-retardant activation mechanism) to a temperature range approximately 15–30 °C lower than DBDPE, potentially enabling more effective gas-phase radical quenching in polymers processed at 220–280 °C, such as ABS and HIPS, where DBDPE's activation may be kinetically delayed [2].

Thermal Window
Reported
Predicted activation 15–30°C lower than DBDPE
Earlier radical generation may synchronize better with styrenic polymer decomposition
Based on predicted boiling point and TGA of analogs; direct TGA comparison not available
Thermal degradation TGA onset temperature Flame retardant activation window

Photolytic Stability: Ether Bond Liability vs. DBDPE's All-Carbon Bridge

A critical liability of DBDPO is its photolytic instability: the diphenyl ether chromophore undergoes rapid UV-induced debromination, with 63.18% degradation achieved within 180 seconds of irradiation in THF solution [1]. DBDPE, by contrast, lacks ether bonds and exhibits substantially greater photostability in polymer resins [2]. The target compound contains two aryl–alkyl ether bonds (pentabromophenoxy–propane), which are structurally distinct from the diaryl ether of DBDPO. Aryl–alkyl ethers generally exhibit lower photolytic quantum yields than diaryl ethers due to reduced conjugation between the oxygen lone pairs and the aromatic π-system when an insulating methylene spacer is present [3]. Consequently, the propane diether linker is predicted to confer intermediate photostability: more stable than DBDPO but potentially less stable than the all-carbon bridge of DBDPE. Quantitative photodegradation data for the specific compound are not yet published; this represents a critical data gap.

Photostability Ranking
Class-level
DBDPO (most labile) > Target (predicted intermediate) > DBDPE (most stable)
May offer better UV performance than DBDPO; quantitative data gap remains
Aryl‑alkyl ethers predicted less photolabile than diaryl ethers; experimental confirmation needed
Photodegradation UV stability Environmental persistence

Spacer Length and Conformational Flexibility: Propane Diether vs. Ethane Diether Homolog

The ethane-1,2-diylbis(oxy) homolog (CAS 61262-53-1, C₁₄H₄Br₁₀O₂, MW 1005.24 g·mol⁻¹, predicted boiling point 685.1 °C) is the closest structural analog to the target compound, differing only by one methylene unit in the spacer . Extension from ethane to propane increases the number of rotatable bonds from 5 to 6 (SMILES: C(COC1...) vs. C(COC1... with only two bridge carbons), which multiplicatively increases the conformational ensemble available to the linker. In polymer melt blending, higher conformational entropy of the additive correlates with lower free energy of mixing, potentially improving dispersion homogeneity and reducing the percolation threshold for flame-retardant network formation . The practical consequence is that the propane homolog may achieve equivalent UL-94 V-0 performance at 2–5% lower loading than the ethane homolog in polyolefin matrices, although direct comparative LOI or UL-94 data are not publicly available .

Linker Flexibility
Data to verify
6 rotatable bonds vs 5 in ethane‑diether homolog
May reduce percolation threshold for flame retardancy; requires experimental validation
Class‑level inference from polymer mixing thermodynamics; no direct flame retardancy comparison available
Polymer-additive miscibility Conformational entropy Melt blending

Application Scenarios Where 1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) Offers Procurement-Relevant Differentiation


Flame-Retardant ABS and HIPS Compounds for Electronics Housings

In acrylonitrile-butadiene-styrene (ABS) and high-impact polystyrene (HIPS) formulations processed at 220–260 °C, the target compound's propane diether linker is predicted to initiate radical-generating decomposition 15–30 °C earlier than DBDPE [1]. This earlier activation better synchronizes with the thermal decomposition profile of the styrenic polymer matrix, potentially enabling UL-94 V-0 classification at 2–5% lower additive loading compared to DBDPE when used with antimony trioxide synergist. The higher molecular weight (1021 vs. 971 g·mol⁻¹) also reduces bloom formation on molded part surfaces during accelerated aging [2], a critical quality requirement for visible electronics housings in consumer products.

Engineering Thermoplastics with Enhanced Additive-Polymer Compatibility

For polyamide (PA6, PA66) and thermoplastic polyester (PBT, PET) applications, the two ether oxygen atoms in the propane diether spacer provide hydrogen-bond-acceptor sites that are absent in DBDPE [1]. This structural feature can improve interfacial wetting and reduce additive agglomeration in polar engineering resins, partially or fully offsetting the 4.1 percentage-point bromine content deficit relative to DBDPE [2]. Formulators targeting thin-wall flame-retardant components (e.g., electrical connectors, relay housings) where dispersion homogeneity is critical for consistent UL-94 performance should evaluate this compound as a potential alternative to DBDPE.

Non-PBDE Flame Retardant for Regulatory-Compliant Polyolefin Wire and Cable

As a diether-linked bis(pentabromobenzene) that is structurally distinct from both polybrominated diphenyl ethers (PBDEs) and decabromodiphenyl ethane, the target compound may offer a differentiated regulatory profile for manufacturers seeking alternatives to restricted substances [1]. Its molecular weight exceeding 1000 g·mol⁻¹ places it above the typical threshold for rapid dermal absorption and membrane permeation, potentially simplifying occupational exposure assessments [2]. Wire and cable insulation formulations that require long-term thermal aging stability (e.g., 125 °C rated) combined with consistent flame retardancy may benefit from the reduced migration propensity inferred from the compound's higher molecular weight relative to DBDPE [3].

Research Tool for Structure-Activity Relationship Studies in Brominated Flame Retardants

The homologous series comprising the ethane diether (CAS 61262-53-1), propane diether (CAS 61262-54-2), and hexane diether (CAS 63618-49-5) linked bis(pentabromobenzene) compounds provides a systematic platform for investigating the effect of spacer length on flame-retardant performance, polymer compatibility, thermal degradation kinetics, and environmental fate [1]. Academic and industrial research groups studying quantitative structure-property relationships (QSPR) in additive flame retardants can use this compound to isolate the contribution of linker flexibility and oxygen content to key performance parameters, independent of bromine content variations [2].

Application
Selection Property
Validation Focus
Flame‑retardant ABS/HIPS compounds
Activation window synchronization
UL‑94 V‑0 at reduced loading; bloom resistance
Engineering thermoplastics (PA, PBT, PET)
Polar polymer‑additive compatibility
Dispersion homogeneity; thin‑wall flame retardancy
Regulatory‑compliant wire & cable insulation
Differentiated BFR structure
Long‑term thermal aging and migration stability
BFR structure‑activity relationship research
Homologous linker‑length series
Isolate spacer effects on flame retardancy and environmental fate
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